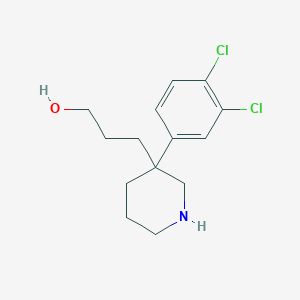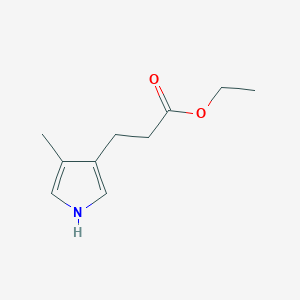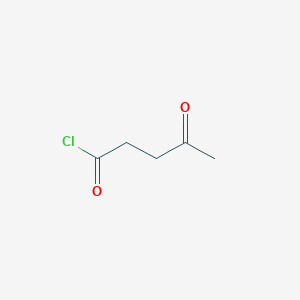![molecular formula C9H13NOS B178387 2-[4-(メチルチオ)フェノキシ]エチルアミン CAS No. 1203188-22-0](/img/structure/B178387.png)
2-[4-(メチルチオ)フェノキシ]エチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Methylthio)phenoxy]ethylamine is an organic compound with the molecular formula C9H13NOS. It is characterized by the presence of a phenoxy group substituted with a methylthio group at the para position and an ethylamine chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
科学的研究の応用
2-[4-(Methylthio)phenoxy]ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
準備方法
The synthesis of 2-[4-(Methylthio)phenoxy]ethylamine typically involves the reaction of 4-(methylthio)phenol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-[4-(Methylthio)phenoxy]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.
作用機序
The mechanism of action of 2-[4-(Methylthio)phenoxy]ethylamine involves its interaction with specific molecular targets and pathways. The phenoxy and ethylamine groups allow it to bind to certain receptors or enzymes, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
2-[4-(Methylthio)phenoxy]ethylamine can be compared with other similar compounds such as:
- 2-(4-Methylsulfanylphenoxy)ethanamine
- 2-(4-Methylthiophenoxy)ethylamine These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The presence of the methylthio group at different positions or the substitution of other functional groups can significantly alter their properties and applications .
特性
IUPAC Name |
2-(4-methylsulfanylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5H,6-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCIKNPWDQZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
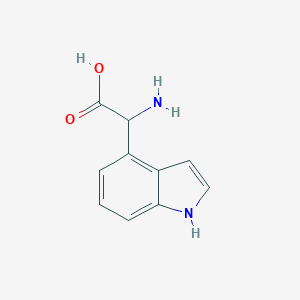

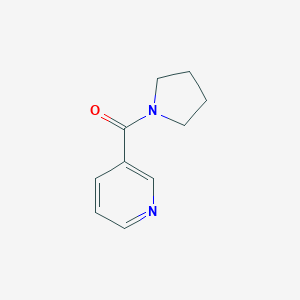
![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)
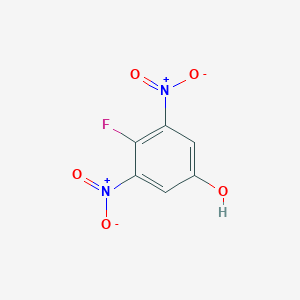
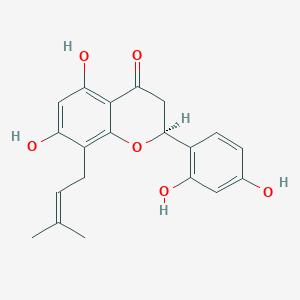
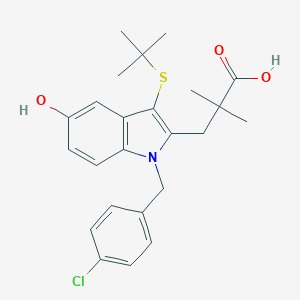
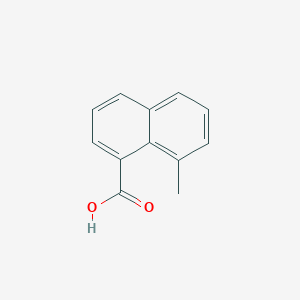
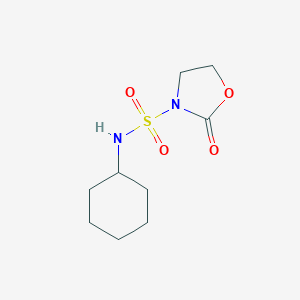
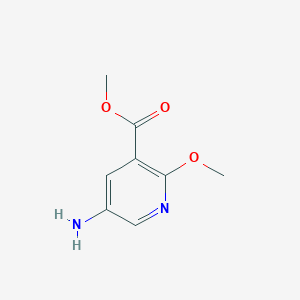
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
